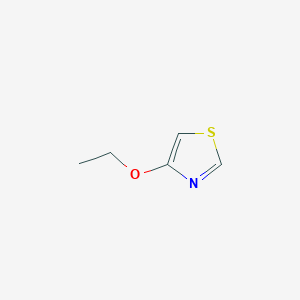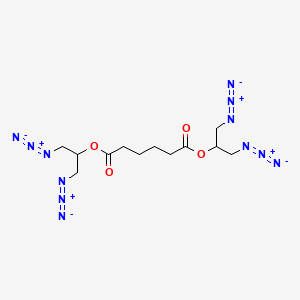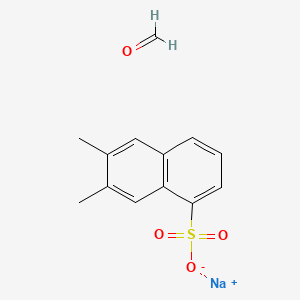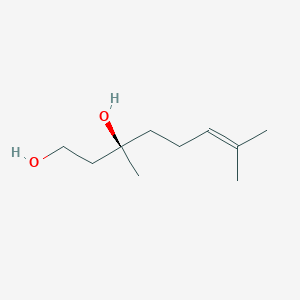![molecular formula C7H13BrO B14430227 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane CAS No. 79629-39-3](/img/structure/B14430227.png)
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane is an organic compound characterized by the presence of a bromine atom attached to a propene group, which is further connected to a butane chain via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane typically involves the reaction of 2-bromopropene with butanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of butanol attacks the electrophilic carbon of 2-bromopropene, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alcohols, amines, thiols.
Applications De Recherche Scientifique
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane involves its interaction with various molecular targets. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The oxygen atom in the butane chain can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 1-[(2-Bromoprop-2-EN-1-YL)oxy]methylbenzene
- (2-Bromoprop-2-EN-1-YL)(prop-2-EN-1-YL)amine
- 2-{4-[(2-Bromoprop-2-EN-1-YL)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
Uniqueness: 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a bromine atom and an oxygen-linked butane chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
79629-39-3 |
|---|---|
Formule moléculaire |
C7H13BrO |
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
1-(2-bromoprop-2-enoxy)butane |
InChI |
InChI=1S/C7H13BrO/c1-3-4-5-9-6-7(2)8/h2-6H2,1H3 |
Clé InChI |
YVDFAMRULHOVMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)











